N'-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2,4,6-tribromoaniline in the presence of a suitable hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to cell death . In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
Acetamide, N-(4-bromophenyl)-: Another brominated compound with applications in medicinal chemistry.
Uniqueness
N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of multiple bromine atoms and the hydrazide functional group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11Br4N3O |
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Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H11Br4N3O/c16-10-3-1-9(2-4-10)7-21-22-14(23)8-20-15-12(18)5-11(17)6-13(15)19/h1-7,20H,8H2,(H,22,23)/b21-7+ |
InChI Key |
PMNYYGKADZUZKP-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)Br |
Origin of Product |
United States |
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